molecular formula C14H17NO5 B8409630 Methyl 2-(5-cyclopentyl-4-hydroxy-2-nitro-phenyl)acetate

Methyl 2-(5-cyclopentyl-4-hydroxy-2-nitro-phenyl)acetate

Cat. No. B8409630
M. Wt: 279.29 g/mol
InChI Key: HXTGTNKMEPFQBY-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

To a solution of 2-(5-cyclopentyl-4-hydroxy-2-nitro-phenyl)acetic acid (270 mg, 1.02 mmol) in methanol was added thionyl chloride (149 μL, 2.04 mmol) dropwise at 25° C. The mixture was stirred at room temperature for 1 h. The reaction was diluted with dichloromethane and washed with 50% saturated NaHCO3 (2×50 mL), brine, dried over Na2SO4, and concentrated in vacuo to afford methyl 2-(5-cyclopentyl-4-hydroxy-2-nitro-phenyl)acetate as clear brown oil (180 g, 63% yield). LC/MS m/z 280.0 [M+H]+.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
149 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[C:7]([OH:19])=[CH:8][C:9]([N+:16]([O-:18])=[O:17])=[C:10]([CH2:12][C:13]([OH:15])=[O:14])[CH:11]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)(Cl)=O.[CH3:24]O>ClCCl>[CH:1]1([C:6]2[C:7]([OH:19])=[CH:8][C:9]([N+:16]([O-:18])=[O:17])=[C:10]([CH2:12][C:13]([O:15][CH3:24])=[O:14])[CH:11]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
C1(CCCC1)C=1C(=CC(=C(C1)CC(=O)O)[N+](=O)[O-])O
Name
Quantity
149 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 50% saturated NaHCO3 (2×50 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)C=1C(=CC(=C(C1)CC(=O)OC)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.